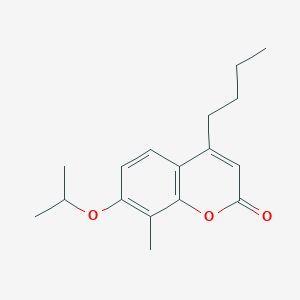![molecular formula C17H22Cl2N2O3S B4022056 N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4022056.png)
N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
Synthesis Analysis
Research into the synthesis of complex organic compounds often involves the use of solid-liquid phase transfer catalysis. For example, ethyl N-(diphenylmethylene)glycinate can undergo monoalkylations, dialkylations, and Michael additions under such conditions, leading to a variety of amino acid derivatives (López et al., 1996). These synthetic strategies might offer insights into the synthesis of N1-[2-(1-cyclohexen-1-yl)ethyl]-N2-(2,3-dichlorophenyl)-N2-(methylsulfonyl)glycinamide by highlighting methods for creating complex molecular architectures.
Molecular Structure Analysis
The understanding of molecular structures is crucial for predicting the behavior of chemical compounds. Studies on similar compounds, such as the characterization of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide derivatives, help elucidate the structural aspects of complex molecules (Özer et al., 2009). X-ray crystallography, in particular, provides detailed insight into molecular conformation, which is essential for understanding the chemical reactivity and interaction capabilities of compounds like N1-[2-(1-cyclohexen-1-yl)ethyl]-N2-(2,3-dichlorophenyl)-N2-(methylsulfonyl)glycinamide.
Chemical Reactions and Properties
The reactivity of compounds is closely tied to their chemical structure. For instance, the cyclization reactions involving ethyl (E)/(Z)‐[2‐(1‐cyclohexen-1-yl)cyclohexylidene]cyanoacetate to form octahydrophenanthrene derivatives highlight the potential for complex transformations (Wilamowski et al., 1995). Such research underscores the importance of understanding the chemical properties that drive reactivity, which can be applied to synthesizing and manipulating the structure of compounds like N1-[2-(1-cyclohexen-1-yl)ethyl]-N2-(2,3-dichlorophenyl)-N2-(methylsulfonyl)glycinamide.
Physical Properties Analysis
The physical properties of chemical compounds, including solubility, melting point, and stability, are critical for their practical application. While specific data on N1-[2-(1-cyclohexen-1-yl)ethyl]-N2-(2,3-dichlorophenyl)-N2-(methylsulfonyl)glycinamide is not available, studies on related compounds provide valuable context. For instance, the synthesis and characterization of cardo polysulfonates demonstrate how structural variations can influence solubility and resistance to acids and alkalis (Karia & Parsania, 1999). Such investigations are crucial for understanding how physical properties impact the utility of chemical compounds.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and potential for participating in specific reactions, are foundational to a compound's applications. Investigations into the interactions of compounds like ethyl N-(diphenylmethylene)glycinate with proton donors provide insights into how hydrogen bonding and protonation can influence molecular behavior (Ruysen & Zeegers-Huyskens, 1986). Such studies offer a framework for predicting the behavior of N1-[2-(1-cyclohexen-1-yl)ethyl]-N2-(2,3-dichlorophenyl)-N2-(methylsulfonyl)glycinamide under various chemical scenarios.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O3S/c1-25(23,24)21(15-9-5-8-14(18)17(15)19)12-16(22)20-11-10-13-6-3-2-4-7-13/h5-6,8-9H,2-4,7,10-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFHVXJSXZCIHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCC1=CCCCC1)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(methoxycarbonyl)phenyl 4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4021982.png)
![3-[(allylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4021997.png)
![N-[2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B4022005.png)
![methyl 5-(2,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4022013.png)
![3-methyl-1-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperidine](/img/structure/B4022019.png)
![1-[(4-methoxyphenyl)sulfonyl]-3-(trifluoromethyl)piperidine](/img/structure/B4022021.png)
![N'-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4022029.png)
![N,N'-diisopropyl-6-({6-[2-(2-methylphenoxy)ethoxy]-3-pyridazinyl}oxy)-1,3,5-triazine-2,4-diamine](/img/structure/B4022040.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide](/img/structure/B4022054.png)
![N-cyclohexyl-2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4022076.png)
![2-[4-({[4-(acetylamino)phenyl]sulfonyl}imino)-1,3,5-triazinan-1-yl]ethyl benzoate](/img/structure/B4022084.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B4022092.png)